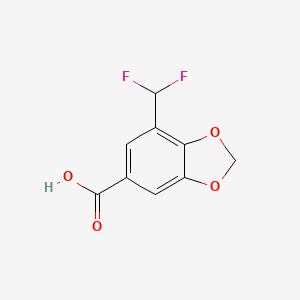
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid, also known as DBDCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBDCB is a fluorinated analog of benzodioxole, which is a common structural motif found in many biologically active compounds.
Aplicaciones Científicas De Investigación
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer progression. In material science, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been used as a building block for the synthesis of fluorescent dyes and polymers. In chemical biology, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been used as a probe to study the activity of HDACs and other enzymes.
Mecanismo De Acción
The mechanism of action of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid involves the inhibition of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. HDACs are overexpressed in many types of cancer, making them attractive targets for anticancer drugs. 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid binds to the active site of HDACs and prevents them from removing acetyl groups from histones, leading to changes in gene expression and cell death.
Biochemical and Physiological Effects:
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have significant biochemical and physiological effects in various cell lines and animal models. In cancer cells, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In normal cells, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have minimal toxicity, making it a promising candidate for further development as an anticancer drug. Additionally, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has several advantages for lab experiments, including high purity, stability, and solubility in common organic solvents. However, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has some limitations, including its relatively high cost and limited availability. Additionally, 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid may have off-target effects on other enzymes, making it important to use appropriate controls in experiments.
Direcciones Futuras
There are several future directions for research on 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid, including the development of more potent and selective HDAC inhibitors, the synthesis of fluorescent probes for imaging HDAC activity in cells, and the investigation of the role of HDACs in other diseases, such as neurodegenerative disorders. Additionally, the development of new synthetic methods for 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid and its analogs may lead to the discovery of new compounds with improved properties for scientific research and drug development.
Métodos De Síntesis
The synthesis of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid involves the reaction of 2,3-dihydroxybenzoic acid with difluoromethyl bromide in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid. The synthesis of 7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid has been optimized to produce high yields and purity, making it a suitable compound for scientific research applications.
Propiedades
IUPAC Name |
7-(difluoromethyl)-1,3-benzodioxole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-8(11)5-1-4(9(12)13)2-6-7(5)15-3-14-6/h1-2,8H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQMKHMMNRWYKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Difluoromethyl)-1,3-benzodioxole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)
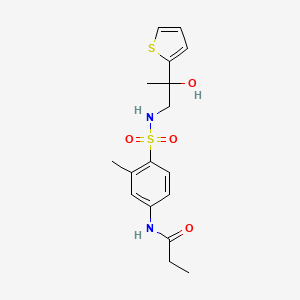
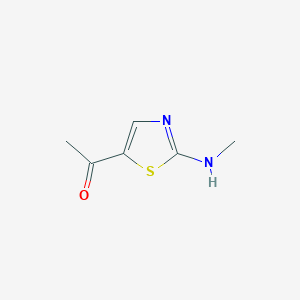

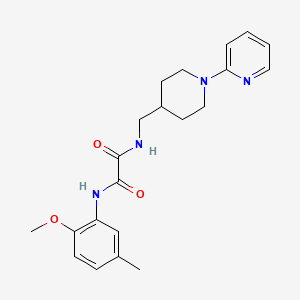
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
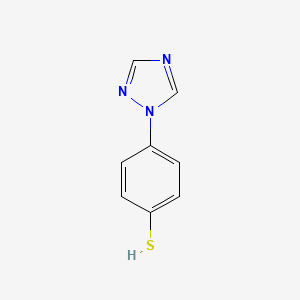
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)
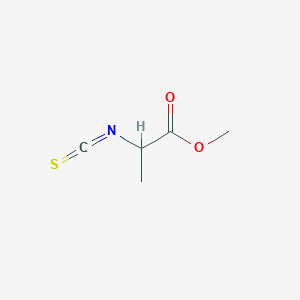

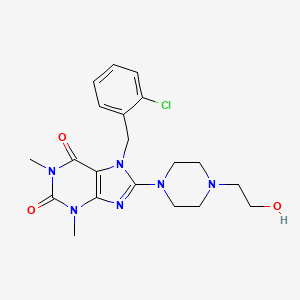
![tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B2380834.png)